1-[(Ethanesulfonyl)methyl]-4-nitrobenzene
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Overview
Description
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C9H11NO4S It is characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ethanesulfonyl group can be cleaved under reductive conditions to yield the corresponding benzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Benzyl alcohol: Formed by the reduction of the ethanesulfonyl group.
Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(ethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Methylsulfonyl)methyl]-4-nitrobenzene
- 1-[(Propylsulfonyl)methyl]-4-nitrobenzene
- 1-[(Butylsulfonyl)methyl]-4-nitrobenzene
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-(ethylsulfonylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLVYWVPKPUBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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